3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide
Overview
Description
3’-Hydroxy-[1,1’-biphenyl]-3-carboxamide is an organic compound that belongs to the biphenyl family This compound consists of two benzene rings connected by a single bond, with a hydroxyl group (-OH) attached to one ring and a carboxamide group (-CONH2) attached to the other
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such as leukotriene a-4 hydrolase and neprilysin .
Biochemical Pathways
Related compounds have been implicated in pathways involving β-aryl ether and biphenyl degradation, o-demethylation linked with one carbon metabolism, the protocatechuate (pca) 4,5-cleavage pathway, and multiple 3-o-methylgallate (3mga) catabolic pathways .
Result of Action
Based on its potential targets, it may modulate the activity of certain enzymes, potentially influencing cellular processes such as signal transduction, inflammation, and peptide degradation .
Biochemical Analysis
Biochemical Properties
It is known that biphenyl compounds can interact with various enzymes and proteins
Cellular Effects
It is known that biphenyl compounds can have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism
Molecular Mechanism
It is known that biphenyl compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It is known that the effects of chemical compounds can vary with different dosages, and high doses can potentially lead to toxic or adverse effects
Metabolic Pathways
It is known that biphenyl compounds can be involved in various metabolic pathways
Subcellular Localization
It is known that the localization of chemical compounds within cells can have significant effects on their activity and function
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Hydroxy-[1,1’-biphenyl]-3-carboxamide typically involves the following steps:
Suzuki-Miyaura Coupling Reaction: This reaction is used to form the biphenyl core. It involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.
Amidation: The carboxamide group is introduced by reacting the corresponding carboxylic acid derivative with ammonia or an amine in the presence of a coupling agent like carbodiimide.
Industrial Production Methods: Industrial production of 3’-Hydroxy-[1,1’-biphenyl]-3-carboxamide may involve large-scale Suzuki-Miyaura coupling reactions followed by hydroxylation and amidation steps. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group, leading to the formation of a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated, nitrated, or sulfonated biphenyl derivatives.
Scientific Research Applications
3’-Hydroxy-[1,1’-biphenyl]-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.
Comparison with Similar Compounds
- 3’-Amino-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid
- 4’-Hydroxy-[1,1’-biphenyl]-4-carbohydrazide
Comparison:
- 3’-Amino-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid: This compound has an amino group instead of a carboxamide group, which can lead to different reactivity and biological activity.
- 4’-Hydroxy-[1,1’-biphenyl]-4-carbohydrazide: This compound has a carbohydrazide group, which can introduce additional hydrogen bonding interactions and alter its chemical properties.
3’-Hydroxy-[1,1’-biphenyl]-3-carboxamide is unique due to its specific functional groups and their positions on the biphenyl scaffold, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(3-hydroxyphenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-13(16)11-5-1-3-9(7-11)10-4-2-6-12(15)8-10/h1-8,15H,(H2,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRRGDDGUKOPJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CC(=CC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683480 | |
Record name | 3'-Hydroxy[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70683480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
681161-44-4 | |
Record name | 3'-Hydroxy[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70683480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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